molecular formula C15H10FNO B018934 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile CAS No. 64169-67-1

1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile

Cat. No.: B018934
CAS No.: 64169-67-1
M. Wt: 239.24 g/mol
InChI Key: YXCRMKYHFFMNPT-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile, also known as this compound, is a useful research compound. Its molecular formula is C15H10FNO and its molecular weight is 239.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Derivative Formation

  • Synthetic Approaches for Derivative Compounds : Ali et al. (2016) explored aldol condensation to produce derivatives of 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile, leading to new substituted pyrazoles, pyrimidines, and azolopyrimidine derivatives, which are important in medicinal chemistry (Ali et al., 2016).

  • Development of Novel Schiff Bases : Puthran et al. (2019) synthesized novel Schiff bases using derivatives of this compound, which are significant in the development of new pharmaceutical compounds (Puthran et al., 2019).

Molecular Structure and Spectroscopic Studies

  • Molecular Structure Analysis : Khajehzadeh and Moghadam (2017) utilized Density Functional Theory to analyze the structural and molecular properties of antidepressants containing this compound, contributing to understanding the therapeutic properties of these drugs (Khajehzadeh & Moghadam, 2017).

  • Photophysical Studies : Mandali et al. (2017) conducted synthesis and photophysical studies on 1-arylidene-1,3-dihydroisobenzofuran derivatives, utilizing this compound as a scaffold, indicating its potential in the development of biologically relevant fluorophores (Mandali et al., 2017).

Potential Pharmaceutical Applications

  • Antimicrobial Activity : Bhandari and Gaonkar (2014) explored the synthesis of triazole-thione derivatives of this compound, showing promise as antibacterial and antifungal agents (Bhandari & Gaonkar, 2014).

  • Synthesis of Potential Chemosensors : Hranjec et al. (2012) described the synthesis of benzimidazole and benzimidazoquinoline derivatives, using this compound as a precursor, for potential use as chemosensors for different cations (Hranjec et al., 2012).

Mechanism of Action

Target of Action

The primary target of 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile, also known as ezetimibe, is the sterol transporter, Niemann-Pick C1-Like 1 (NPC1L1) . NPC1L1 is involved in the intestinal uptake of cholesterol and phytosterols .

Mode of Action

Ezetimibe has a unique mechanism of action that differs from other classes of cholesterol-reducing compounds. It specifically inhibits the absorption of cholesterol and related phytosterols from the small intestine .

Biochemical Pathways

Ezetimibe affects the biochemical pathway of cholesterol absorption in the intestine. By inhibiting the NPC1L1 transporter, it reduces the uptake of dietary cholesterol into the body . This leads to a decrease in the level of circulating cholesterol, particularly low-density lipoprotein cholesterol (LDL-C), which is associated with the development of atherosclerosis .

Pharmacokinetics

The pharmacokinetics of ezetimibe involve its absorption, distribution, metabolism, and excretion (ADME). In a 2-week clinical study, ezetimibe was found to inhibit intestinal cholesterol absorption by 54%, compared with placebo . It had no clinically meaningful effect on the plasma concentrations of the fat-soluble vitamins A, D, and E . More detailed pharmacokinetic studies are needed to fully understand the ADME properties of this compound.

Result of Action

The result of ezetimibe’s action is a reduction in the levels of circulating cholesterol, particularly LDL-C . This can help to slow the progression of atherosclerosis and reduce the risk of cardiovascular disease.

Action Environment

The action of ezetimibe can be influenced by various environmental factors. For example, the presence of food in the intestine can affect the absorption of the drug. Additionally, individual variations in the expression and function of the NPC1L1 transporter can influence the drug’s efficacy. The stability of the drug can also be affected by factors such as temperature and pH. Ezetimibe has been found to be stable at ambient temperature .

Safety and Hazards

Information on the compound’s safety and hazards would typically be found in its Material Safety Data Sheet (MSDS). This includes information on its toxicity, flammability, and precautions for handling and storage .

Biochemical Analysis

Biochemical Properties

In biochemical reactions, 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile could potentially interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific chemical structure of the compound, including the presence of the fluorophenyl group and the isobenzofuran moiety .

Cellular Effects

The effects of this compound on cells and cellular processes would likely be diverse, depending on the specific cell type and the concentration of the compound. It could potentially influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound would involve its interactions at the molecular level. This could include binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound could change over time. This could include changes in the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound could vary with different dosages. This could include threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound could be involved in various metabolic pathways, interacting with enzymes or cofactors. This could also include effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues could involve various transporters or binding proteins. This could also include effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound could be influenced by various factors, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO/c16-13-4-2-11(3-5-13)15-14-6-1-10(8-17)7-12(14)9-18-15/h1-7,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCRMKYHFFMNPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C#N)C(O1)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431862
Record name 1-(4-Fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64169-67-1
Record name 1-(4-Fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64169-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-(4′-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbaldehyde (17.00 g) was dissolved in toluene (200 ml) and hydroxylamine hydrochloride (5.5 g) and triethylamine (8.0 g) were added. The mixture was stirred at 80-100° C. for 2 hr. The obtained triethylamine hydrochloride was filtered and the solvent was evaporated. Thereto was added acetic anhydride (36.5 g) and the mixture was stirred at 125-130° C. for 5 hr. The reaction mixture was poured into 10% aqueous sodium hydroxide solution (300 ml) and extracted twice with toluene (200 ml). The toluene layer was washed successively with 5% aqueous sodium hydroxide solution, water and saturated brine and dried over magnesium sulfate. Silica gel (5 g) was added and the mixture was thoroughly stirred and filtered. The solvent was evaporated to give crude 1-(4′-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (14.2 g). This was recrystallized from a mixed solvent of ethanol/hexane to give 1-(4′-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (9.52 g, 59.8%).
Quantity
17 g
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reactant
Reaction Step One
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200 mL
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5.5 g
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reactant
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8 g
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Crude (4-cyano-2-hydroxymethylphenyl)(4-fluorophenyl)methanol (700 g) is dissolved in H3PO4 (60%, 3000 mL) and the solution is heated to 80° C. for 3 hours. Toluene (1000 mL) is added and the phases are separated. The aqueous phase is further extracted with toluene (1000 mL). The toluene phases are joined and the solvents are removed in vacuo. The remaining crystals are recrystallized from EtOH (99%). Yield 219 g (29%). DSC onset: 97° C.
Quantity
700 g
Type
reactant
Reaction Step One
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Quantity
3000 mL
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solvent
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1000 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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